molecular formula C7H7ClN2O2 B2705320 2-Chloro-3,5,7,8-tetrahydro-4H-pyrano[4,3-d]pyrimidin-4-one CAS No. 1785261-45-1

2-Chloro-3,5,7,8-tetrahydro-4H-pyrano[4,3-d]pyrimidin-4-one

Cat. No.: B2705320
CAS No.: 1785261-45-1
M. Wt: 186.6
InChI Key: KJDFSSHZZUZUCO-UHFFFAOYSA-N
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Description

2-Chloro-3,5,7,8-tetrahydro-4H-pyrano[4,3-d]pyrimidin-4-one is a heterocyclic compound that features a fused pyrano-pyrimidine ring system. This compound is of interest due to its potential pharmacological properties and its role as an intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3,5,7,8-tetrahydro-4H-pyrano[4,3-d]pyrimidin-4-one typically involves the condensation of appropriate aldehydes with malononitrile and β-ketoesters in the presence of a catalyst. This multicomponent reaction can be carried out under various conditions, including the use of organic solvents or aqueous media .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3,5,7,8-tetrahydro-4H-pyrano[4,3-d]pyrimidin-4-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrano-pyrimidine compounds .

Scientific Research Applications

2-Chloro-3,5,7,8-tetrahydro-4H-pyrano[4,3-d]pyrimidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-3,5,7,8-tetrahydro-4H-pyrano[4,3-d]pyrimidin-4-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound .

Properties

IUPAC Name

2-chloro-3,5,7,8-tetrahydropyrano[4,3-d]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O2/c8-7-9-5-1-2-12-3-4(5)6(11)10-7/h1-3H2,(H,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJDFSSHZZUZUCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=C1N=C(NC2=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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